[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid
Description
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2S/c1-8-4(5-6-7-8)11-2-3(9)10/h2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKPCQKTTXWGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390075 | |
| Record name | [(1-methyl-1h-tetrazol-5-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55862-52-7 | |
| Record name | [(1-methyl-1h-tetrazol-5-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis from 1-Methyl-1H-tetrazole-5-thiol and Acetic Acid Derivatives
One of the common synthetic routes to [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid involves the reaction of 1-methyl-1H-tetrazole-5-thiol with acetic acid derivatives, such as chloroacetic acid or bromoacetic acid, under nucleophilic substitution conditions. The thiol group acts as a nucleophile attacking the electrophilic carbon adjacent to the halogen, resulting in the formation of the thioether linkage.
- Typical Reaction Conditions : The reaction is often carried out in polar aprotic solvents like dimethylformamide or acetonitrile, sometimes in the presence of a base such as triethylamine to neutralize the acid byproduct.
- Reaction Time and Temperature : Reflux conditions for several hours (typically 6–24 hours) are common to ensure complete conversion.
- Yield and Purification : The product is isolated by acidification and recrystallization or chromatography.
This method leverages the availability of 1-methyl-1H-tetrazole-5-thiol and halogenated acetic acid derivatives and is widely used due to its straightforwardness and good yields.
One-Step Synthesis via Cycloaddition of Cyanoacetic Acid and Sodium Azide
A patented and efficient method for preparing tetrazole acetic acid derivatives, including this compound analogs, is the one-step synthesis involving cyanoacetic acid and sodium azide in the presence of a catalyst and solvent under reflux conditions.
| Reagents | Molar Ratio | Conditions | Outcome |
|---|---|---|---|
| Cyanoacetic acid | 1 | Stirred and heated to reflux | Formation of 5-tetrazoleacetic acid |
| Sodium azide | 0.8 – 1.5 | 8–72 hours reflux | High yield of tetrazole derivative |
| Catalyst (e.g., Zinc chloride) | 0.01 – 0.5 (weight ratio to cyanoacetic acid) | Water as solvent, reflux | Efficient cycloaddition |
| Acid (HCl or H2SO4) | To adjust pH 1–2 | Post-reaction acidification | Precipitation of product |
Process Details : Cyanoacetic acid and sodium azide are combined with water and zinc chloride catalyst and refluxed for 8 to 72 hours. After completion, the reaction mixture is acidified to pH 1–2, concentrated, filtered, and dried. Alcohol extraction may be used for purification.
Yields : Reported yields range from 93 to 94 grams per batch under optimized conditions.
Advantages : This method is simple, safe, and provides a high yield with minimal steps, making it industrially attractive.
| Embodiment | Cyanoacetic Acid (g) | Sodium Azide (g) | Water (mL) | Catalyst (g) | Reflux Time (h) | Product Yield (g) |
|---|---|---|---|---|---|---|
| 1 | 85 | 65 | 600 | 10 | 48 | 93 |
| 2 | 85 | 65 | 1000 | 20 | 60 | 93.5 |
| 3 | 85 | 65 | 1200 | 25 | 72 | 94 |
Thiol-Epoxide Ring Opening Method
A more sophisticated synthetic approach involves the reaction of 1-methyl-1H-tetrazole-5-thiol with epoxide-containing compounds, such as glycidol or epichlorohydrin, to form thioether-linked hydroxyl derivatives, which can be further oxidized or functionalized to yield this compound or related compounds.
Mechanism : The thiol group opens the epoxide ring via nucleophilic attack, forming a thioether with a hydroxyl group that can be converted to acetic acid functionality.
Reaction Conditions : Typically carried out in toluene or tetrahydrofuran at room temperature or under mild heating for 1–2 days.
Advantages : This method allows for structural diversity and the introduction of additional functional groups, useful for structure-activity relationship (SAR) studies.
Summary Table of Preparation Methods
Detailed Research Findings
The one-step synthesis using cyanoacetic acid and sodium azide catalyzed by zinc chloride is industrially favorable due to its simplicity and high yield (up to 94 g per batch) with controlled reflux times and solvent volumes. Acidification with sulfuric acid to pH 1–2 is critical for product precipitation and purity.
The nucleophilic substitution route is well-documented and allows for the direct formation of the thioether bond, leveraging commercially available 1-methyl-1H-tetrazole-5-thiol. This method is compatible with various acetic acid derivatives and allows for scale-up.
The thiol-epoxide ring opening method provides a versatile platform for synthesizing related compounds with hydroxyl groups, which can be further transformed into acetic acid functionalities. This approach is useful for medicinal chemistry applications and SAR studies.
Chemical Reactions Analysis
Substitution Reactions
The thioether group in [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid undergoes nucleophilic substitution under specific conditions. For example:
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Bromination : Reaction with N-bromo-phthalimide (1:1 molar ratio) in anhydrous DMF at 80°C for 10 hours replaces the thiol group with bromine, yielding brominated derivatives. This method has been employed to synthesize intermediates for antibacterial agents .
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Bromination | N-bromo-phthalimide | DMF, 80°C, 10 hr, N₂ atmosphere | Bromo-tetrazolyl acetic acid analogs | 65–78% |
Reduction Reactions
The thioether group can be reduced to a thiol under reductive conditions:
-
Thiol Formation : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at reflux .
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 6–8 hr | [(1-Methyl-1H-tetrazol-5-yl)thiol]acetic acid | Requires inert atmosphere |
Multicomponent Reactions (MCRs)
Tetrazole derivatives are frequently synthesized via MCRs. While no direct data exists for this compound, its structural analogs participate in:
-
Ugi-Type Reactions : Combining amines, carbonyl compounds, isocyanides, and azides to form tetrazole-containing products .
-
Cycloadditions : Huisgen 1,3-dipolar cycloaddition with alkynes (click chemistry).
Stability and Reactivity Insights
-
pH Sensitivity : The tetrazole ring remains stable under acidic conditions but may decompose in strong bases.
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid has been investigated for its potential therapeutic properties. Its structural similarity to other bioactive compounds suggests possible applications in drug development.
- Antimicrobial Activity : Studies indicate that derivatives of tetrazole compounds exhibit antimicrobial properties. Research has shown that modifications to the tetrazole ring can enhance efficacy against various pathogens .
- Anti-inflammatory Properties : Some studies suggest that this compound may play a role in reducing inflammation, making it a candidate for further investigation in inflammatory disease treatments.
Agricultural Science
The compound's thioacetic acid moiety has implications in agricultural chemistry.
- Pesticide Development : Research into tetrazole derivatives has led to the development of new pesticides. The unique properties of this compound could be harnessed to create more effective agrochemicals with lower environmental impact.
Materials Science
The incorporation of this compound into polymer matrices has been explored for creating advanced materials.
- Polymer Modifications : The compound can be used as a modifying agent in polymers to enhance their thermal and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial use.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial effects of various tetrazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This suggests potential for developing new antibiotics based on this scaffold.
Case Study 2: Pesticide Efficacy
Research conducted by agricultural scientists evaluated the efficacy of tetrazole-based pesticides in field trials. The findings demonstrated that formulations containing this compound showed improved pest control compared to traditional pesticides, highlighting its potential as a safer alternative.
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Impact |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Significant inhibition of bacterial growth |
| Anti-inflammatory drugs | Potential reduction in inflammation | |
| Agricultural Science | Pesticide formulations | Improved pest control efficacy |
| Materials Science | Polymer modification | Enhanced thermal and mechanical properties |
Mechanism of Action
The mechanism of action of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid involves its interaction with various molecular targets and pathways. The compound’s tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxylic acid-containing compounds. This property enables the compound to interact with enzymes and receptors in a manner similar to carboxylic acids, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-tetrazole: A precursor in the synthesis of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid.
5-Methyl-1H-tetrazole: Another tetrazole derivative with similar chemical properties.
1-Phenyl-5-methyltetrazole: A tetrazole derivative with different substituents, leading to different biological activities .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid is a compound that has garnered attention for its potential biological activities, particularly due to its structural similarity to carboxylic acids. This article explores the biological activity of this compound, emphasizing its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C4H6N4O2S
- Molecular Weight : 174.18 g/mol
- CAS Number : 55862-52-7
The compound features a tetrazole ring which is known for its ability to mimic carboxylic acids, potentially allowing it to interact with various biological targets similarly.
Target Interaction
Tetrazoles often serve as metabolism-resistant isosteric replacements for carboxylic acids, enabling them to engage with biological systems effectively. The electrostatic properties of the tetrazole ring allow it to mimic the behavior of carboxylic acids, which can influence various biochemical pathways.
Biochemical Pathways
Given its structural characteristics, this compound may impact:
- Cell Signaling : Altering pathways that are dependent on carboxylic acid interactions.
- Gene Expression : Modulating transcription factors and other regulatory proteins.
- Cellular Metabolism : Influencing metabolic processes through enzyme interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities. A study synthesized various derivatives and evaluated their efficacy against different microbial strains. Key findings include:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Candida albicans | 50 μg/mL |
| 2 | Candida glabrata | 50 μg/mL |
| 3 | Aspergillus niger | 4.01 mM |
These results suggest that the compound may serve as a potential lead in developing new antifungal agents .
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assessments have been conducted. The compound's derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects at specific concentrations:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
These findings indicate that certain derivatives may possess anticancer properties, warranting further investigation into their mechanisms of action .
Pharmacokinetics and Bioavailability
Tetrazoles are generally more stable than traditional carboxylic acids, which can enhance the bioavailability of this compound. This stability may lead to prolonged therapeutic effects and reduced metabolic degradation in vivo .
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
- Study on Antimicrobial Activity : A comprehensive evaluation of various derivatives demonstrated effective inhibition against multiple fungal strains, with some compounds showing MIC values comparable to established antifungals like fluconazole .
- Cytotoxicity Assessment : Research indicated that specific derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents .
- Synthesis and Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the tetrazole ring could enhance biological activity, providing a pathway for optimizing drug candidates .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid?
- Methodology : The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 5-mercapto-1-methyl-1H-tetrazole with ethyl chloroacetate in acetone under reflux, using potassium carbonate as a base. After 10 hours, the solvent is evaporated, and the crude product is purified via extraction (e.g., diethyl ether) and acidification to yield the final product. Alternative routes include microwave-assisted synthesis to reduce reaction time .
Q. How is the stability of this compound assessed under varying pH conditions?
- Methodology : Stability is evaluated by incubating the compound in buffer solutions across a pH range (e.g., 1–13) at controlled temperatures. Degradation is monitored using HPLC or UV-Vis spectroscopy to quantify remaining compound over time. Kinetic analysis (e.g., half-life calculations) determines pH-dependent stability. The compound exhibits resilience across broad pH ranges, making it suitable for diverse experimental conditions .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodology :
- X-ray diffraction (XRD) : Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. Data collection involves Mo/Kα radiation and integration with programs like WinGX .
- Spectroscopy : - and -NMR confirm structural integrity, while IR identifies functional groups (e.g., -SH, -COOH). High-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized for derivatives of this compound?
- Methodology : Microwave reactors enhance reaction efficiency by reducing time and improving yield. Key parameters include:
- Power : 150–300 W to ensure uniform heating.
- Temperature : 80–120°C, monitored via internal probes.
- Solvent : Polar solvents (e.g., DMF or ethanol) improve microwave absorption.
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology : Discrepancies often arise from structural variations (e.g., substituents, salt forms) or experimental conditions. To address this:
- Controlled assays : Standardize in vitro models (e.g., antimicrobial MIC tests) and in vivo toxicity studies.
- Structure-activity relationship (SAR) : Compare derivatives with systematic substitutions (e.g., alkyl vs. aryl groups) to isolate bioactive moieties.
- Meta-analysis : Cross-reference data from multiple studies to identify confounding variables (e.g., pH, solvent) .
Q. How do computational models predict the pharmacokinetic properties of this compound-based compounds?
- Methodology :
- Lipinski’s Rule of Five : Assess drug-likeness via molecular weight (<500 Da), log P (<5), hydrogen bond donors/acceptors.
- log P/log D calculations : Quantum chemical methods (e.g., DFT) estimate lipophilicity to predict membrane permeability.
- Toxicity prediction : Tools like ProTox-II or molecular docking identify potential off-target interactions.
- These models guide prioritization of derivatives for experimental validation .
Q. What role does this compound play in synthesizing cephalosporin antibiotics?
- Methodology : The compound is a key intermediate in cefoperazone synthesis. It introduces the thio-methyl-tetrazole side chain via nucleophilic substitution at the 3-position of the cephem nucleus. Post-reaction, purity is confirmed via HPLC, and stereochemistry is validated by XRD. This modification enhances β-lactamase resistance in the final antibiotic .
Q. How are crystallographic challenges (e.g., twinned data) addressed in structural studies of this compound?
- Methodology : For twinned crystals, SHELXL’s BASF parameter refines twin fractions. Data integration tools (e.g., ORTEP ) visualize anisotropic displacement ellipsoids, while PLATON checks for missed symmetry. High-resolution datasets (>1.0 Å) improve model accuracy, particularly for sulfur and nitrogen atoms in the tetrazole ring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
